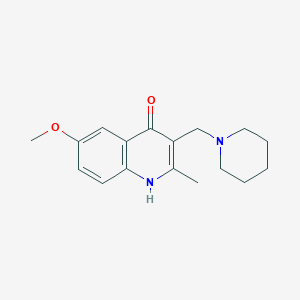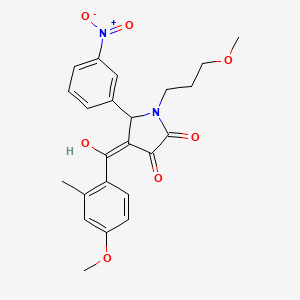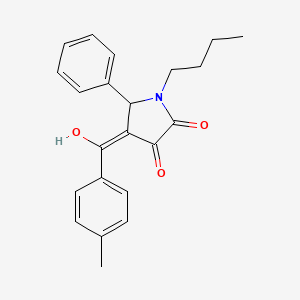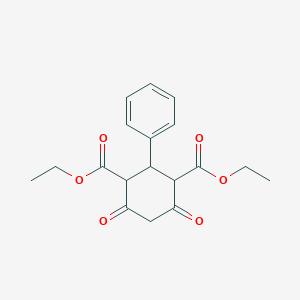![molecular formula C21H21N3O2 B5415893 N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5415893.png)
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide, also known as MPP+, is a toxic compound that is widely used in scientific research to study the biochemical and physiological effects of neurotoxins on the central nervous system. MPP+ is a synthetic compound that was first synthesized in the 1970s and has since been used extensively in laboratory experiments.
Wirkmechanismus
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, this compound+ is converted to its toxic metabolite, this compound+H. This metabolite interferes with the function of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and the eventual death of the neuron.
Biochemical and Physiological Effects:
This compound+ causes selective degeneration of dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of Parkinson's disease. It also causes oxidative stress and inflammation in the brain, leading to further neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is a useful tool for studying the mechanisms of neurodegeneration and for developing new treatments for neurodegenerative diseases. However, its toxicity limits its use in animal experiments and requires careful handling and disposal.
Zukünftige Richtungen
Future research on N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ should focus on developing new treatments for Parkinson's disease and other neurodegenerative diseases. This could involve the development of new drugs that target the mitochondrial dysfunction caused by this compound+ or the development of new gene therapies that can protect dopaminergic neurons from this compound+ toxicity. Additionally, future research could focus on the development of new animal models that more closely mimic the human disease, allowing for more accurate testing of potential treatments.
Synthesemethoden
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is synthesized by the reaction of 1-methyl-4-phenylpyridinium (this compound+) with 4-methoxyphenylpropylamine. The reaction is carried out in the presence of a palladium catalyst and a reducing agent, such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is widely used in scientific research to study the effects of neurotoxins on the central nervous system. It has been shown to cause Parkinson's disease-like symptoms in animals and is therefore used as a model for studying the disease. This compound+ is also used to study the mechanisms of action of other neurotoxins and to develop new treatments for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-19-9-6-16(7-10-19)4-2-13-23-21(25)18-8-11-20(24-15-18)17-5-3-12-22-14-17/h3,5-12,14-15H,2,4,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSGDJBOKBBREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-isopropyl-3-methyl-2-[(2-phenyl-5-pyrimidinyl)methylene]cyclohexanone](/img/structure/B5415830.png)


![2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5415839.png)


![N-[3-(butyrylamino)phenyl]-2-pyridinecarboxamide](/img/structure/B5415858.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5415859.png)

![N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5415884.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5415902.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5415908.png)
![4-(4-phenylazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5415915.png)